molecular formula C10H7NO8S2 B12652153 1-Nitronaphthalene-3,6-disulfonic acid CAS No. 90830-37-8

1-Nitronaphthalene-3,6-disulfonic acid

Cat. No.: B12652153
CAS No.: 90830-37-8
M. Wt: 333.3 g/mol
InChI Key: VGHJNLKOGBNGTR-UHFFFAOYSA-N
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Description

1-Nitronaphthalene-3,6-disulfonic acid is an organic compound derived from naphthalene, characterized by the presence of nitro and sulfonic acid groups. This compound is notable for its applications in various chemical processes and industries, particularly in the synthesis of dyes and other chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-nitronaphthalene-3,6-disulfonic acid typically involves the sulfonation of 1-nitronaphthalene. The process can be carried out by treating 1-nitronaphthalene with sulfuric acid or sulfur trioxide in the presence of alkali metal or ammonium salts . The reaction conditions often include maintaining a specific temperature range to avoid oxidation and carbonization of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of ammonium sulfate as a catalyst. The sulfonation reaction is carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Nitronaphthalene-3,6-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Nitronaphthalene-3,6-disulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-nitronaphthalene-3,6-disulfonic acid exerts its effects involves its interaction with specific molecular targets. For instance, in the reduction process, the compound undergoes a six-electron reduction to form naphthalene aminosulfonic acid via an intermediate hydroxylamine . This process is facilitated by the presence of acidic sulfonic groups, which influence the reduction pathway.

Comparison with Similar Compounds

  • 1-Nitronaphthalene-6-sulfonic acid
  • Naphthalene 1-nitro-3,6,8-trisulphonic acid

Comparison: 1-Nitronaphthalene-3,6-disulfonic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and applications. Compared to other nitronaphthalene derivatives, it has distinct properties that make it suitable for specific industrial and research applications .

Properties

CAS No.

90830-37-8

Molecular Formula

C10H7NO8S2

Molecular Weight

333.3 g/mol

IUPAC Name

4-nitronaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C10H7NO8S2/c12-11(13)10-5-8(21(17,18)19)4-6-3-7(20(14,15)16)1-2-9(6)10/h1-5H,(H,14,15,16)(H,17,18,19)

InChI Key

VGHJNLKOGBNGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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